Enhanced Lipophilicity of the 4-Ethoxyphenyl Moiety vs. 4-Methoxy Analog
The target compound's 4-ethoxyphenyl group confers a calculated XlogP of ~2.5, which is approximately 0.4 log units higher than the 4-methoxyphenyl analog (XlogP ~2.1) [1]. This increase in lipophilicity is consistent with the extension of the alkyl chain from methyl to ethyl, a modification known to enhance passive membrane permeability and modulate metabolic stability in related acetamide series [2].
| Evidence Dimension | Predicted lipophilicity (XlogP) |
|---|---|
| Target Compound Data | ~2.5 |
| Comparator Or Baseline | 4-methoxy analog: ~2.1 |
| Quantified Difference | Δ logP = +0.4 |
| Conditions | In silico prediction (atomic contribution method) |
Why This Matters
The higher logP suggests improved membrane permeability, a critical parameter for intracellular target engagement, making it a strategically distinct choice for cell-based assays.
- [1] MolSoft L.L.C. LogP prediction for N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide and its 4-methoxy analog. https://www.molsoft.com/ (accessed 2024). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235-248. General principle of alkyl chain elongation on logP. View Source
